腐植酸钠盐

概述

描述

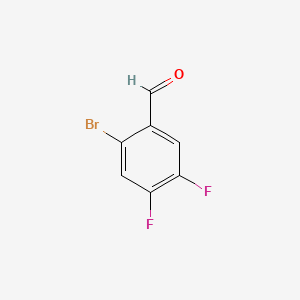

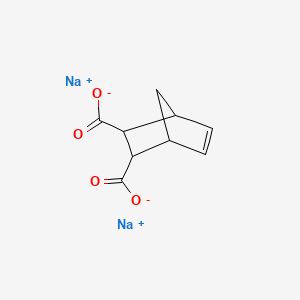

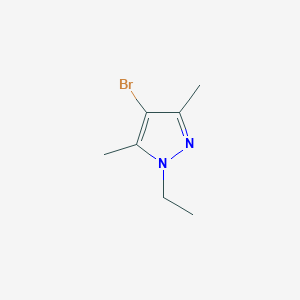

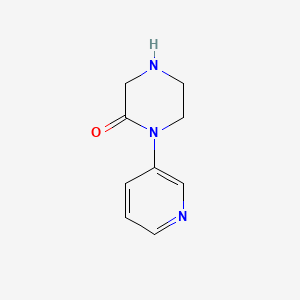

Humic acid sodium salt is a chemical compound derived from bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid. It is known for its unique bicyclic structure, which consists of a seven-membered ring fused to a five-membered ring. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

科学研究应用

Humic acid sodium salt is used in several scientific research fields:

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

作用机制

Target of Action

Humic acid sodium salt, also known as Sodium humate, primarily targets soil microorganisms, minerals, and ions . It plays a key role in managing these elements, thereby significantly influencing agriculture and environmental ecology .

Mode of Action

Humic substances, including humic acid sodium salt, have been found to modulate phytohormone biosynthesis, nutrient uptake, and assimilation . They also influence primary and secondary metabolism, as well as tolerance to biotic and abiotic stresses . These substances possess auxin-like properties that alter plant metabolism, resulting in beneficial effects on plant growth and productivity .

Biochemical Pathways

Humic acid sodium salt affects several biochemical pathways. It plays a role in the solubilization of insoluble phosphorus minerals, recovery of phosphorus, and improvement of soil fertility for crop growth . It also contributes to the reduction of toxicity of typical pollutants .

Pharmacokinetics

While specific pharmacokinetic data for humic acid sodium salt is limited, a study on humic acid administered to adults showed that it was well tolerated and exhibited an excellent safety profile . .

Result of Action

The application of humic acid sodium salt has been shown to significantly increase plant growth under non-saline conditions . It also substantially enhances the growth of plants under salinity stress . These effects are associated with maintaining ionic homeostasis, appropriate osmolytes content, and an efficient antioxidant defense system .

Action Environment

Humic acid sodium salt’s action, efficacy, and stability are influenced by environmental factors. It has been widely used in soil improvement and environment governance . The compound’s performance and selectivity can be addressed and optimized by composition in synthesized humic acids .

生化分析

Biochemical Properties

Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nucleating agents, enhancing the crystallization peak temperature of isotactic polypropylene . This interaction suggests that sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can influence the structural properties of polymers, which can be crucial in biochemical applications.

Cellular Effects

The effects of sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a nucleating agent can alter the crystallization process within cells, potentially impacting cellular metabolism and gene expression . These effects highlight the compound’s potential in modulating cellular activities.

Molecular Mechanism

At the molecular level, sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s unique structure allows it to interact with various molecular targets, leading to changes in gene expression and enzyme activity

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, its role as a nucleating agent can lead to changes in crystallization kinetics over time, affecting the overall stability and function of the compound in biochemical applications . Understanding these temporal effects is essential for optimizing its use in research and applications.

Dosage Effects in Animal Models

The effects of sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more beneficial. Studies have shown that the compound can influence the crystallization process in a dose-dependent manner, with higher doses leading to more pronounced effects . These findings are crucial for determining the optimal dosage for various applications.

Metabolic Pathways

Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its interaction with nucleating agents can influence metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate within cells and tissues are critical for its function. The compound can interact with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments . These interactions are crucial for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

The subcellular localization of sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its role in cellular processes and optimizing its use in biochemical applications.

准备方法

Synthetic Routes and Reaction Conditions

Humic acid sodium salt can be synthesized through the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with sodium hydroxide. The reaction typically takes place in an aqueous medium, where the anhydride is hydrolyzed to form the corresponding dicarboxylic acid, which then reacts with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with controlled temperature and pH to facilitate the conversion of the anhydride to the sodium salt.

化学反应分析

Types of Reactions

Humic acid sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracetic acid and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

相似化合物的比较

Humic acid sodium salt can be compared with other similar compounds such as:

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: The anhydride form is less reactive and requires hydrolysis to form the sodium salt.

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: The acid form is more acidic and can be used to prepare various salts and esters.

Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: This ester form is used in organic synthesis and has different reactivity compared to the sodium salt

The uniqueness of sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate lies in its ability to act as a versatile intermediate in various chemical reactions, making it valuable in both research and industrial applications.

属性

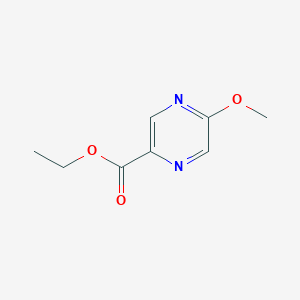

IUPAC Name |

disodium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4.2Na/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13;;/h1-2,4-7H,3H2,(H,10,11)(H,12,13);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGUIQPKFUZDPV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Black powder; [Alfa Aesar MSDS] | |

| Record name | Humic acids, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Humic acids, sodium salts | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68131-04-4 | |

| Record name | Humic acids, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Humic acids, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the exact mechanisms are complex, research suggests humic acid sodium salt can enhance nutrient uptake and promote plant growth. [] It appears to increase the wetting time of foliar fertilizers on leaf surfaces, potentially improving nutrient absorption. [] Additionally, it can influence the availability and binding of trace elements in soil, impacting plant nutrition. []

A: Research shows that processing humic acid sodium salt can alter its light scattering properties. For instance, quartz mixed with humic acid sodium salt displays different scattering than pure quartz, suggesting the formation of a humic material coating. [] This has implications for understanding its behavior in atmospheric aerosols. [, ]

A: Yes, studies demonstrate its potential for removing contaminants from water. Research shows that nanoZinc oxide, in conjunction with UV irradiation, can effectively degrade humic acid. [] Furthermore, humic acid sodium salt can influence the flocculation of titanium dioxide nanoparticles, a process relevant to water treatment. []

A: Research indicates that the presence of humic acid sodium salt can significantly impact the solid-phase extraction efficiency of various pesticides from water. [] The effect varies depending on the pesticide's chemical properties and the concentration of dissolved organic carbon. []

A: Studies suggest that soils with higher humic acid content may lead to longer persistence of certain pesticides. This is likely due to increased adsorption of the pesticide to the humic substances, making it less available for degradation. []

A: Research explores the potential of encapsulating substances within sporopollenin microcapsules, which can be loaded with humic acid-metal complexes. [] This suggests possible applications in controlled release or targeted delivery systems. []

A: Yes, statistical analysis of agricultural soils reveals significant relationships between humic acid content and the levels of various trace elements, including Fe, Mn, Sn, Se, and P. [] This underscores its role in influencing the bioavailability and mobility of these elements. []

A: Studies using clay-modified electrodes with incorporated humic acid sodium salt provide insights into aggregation processes. [] This information can be extrapolated to understand the impact of humic acid sodium salt on the stability of emulsions, particularly those relevant to soil science and environmental applications. []

A: Research indicates that adding humic acid sodium salt to ethylene glycol-based carbon nanotube nanofluids can significantly enhance their thermal conductivity. [] This finding highlights its potential in improving heat transfer applications. []

A: While humic substances are naturally occurring, understanding their degradation and potential ecotoxicological effects is crucial. Research investigates the degradation of humic acid by nanoZinc, offering insights into its environmental fate. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)